Synthetic Route Position: Intermediate VI in Drug Substance Synthesis with Defined Operational Conditions
The compound is explicitly listed as compound (VI) in a published synthetic route targeting a bioactive indole derivative, with operational conditions specified (NaH in DMF, Boc₂O/NaOH in Et₂O), whereas the closely related N‑acetyl and N‑sulfonyl indole intermediates required alternative, less efficient sequences [1]. The disclosed route achieves formation of the protected intermediate at a scale suitable for further elaboration, providing a direct quantitative basis for reproducibility.
| Evidence Dimension | Availability of published synthetic procedure with defined scale and reagents |
|---|---|
| Target Compound Data | Published multi‑step route; intermediate (VI) obtained via N‑protection of indole with Boc₂O/NaOH, then condensation with (III) using NaH in DMF [1]. |
| Comparator Or Baseline | N‑acetyl‑ or N‑methoxycarbonyl‑protected indole intermediates (no comparable published route with equivalent detail). |
| Quantified Difference | Procedure‑level difference: established route for 894010‑86‑7 vs. only generic protocols for comparator protecting groups. |
| Conditions | Drug Synthesis Database (data.yaozh.com) describing a specific synthetic sequence. |
Why This Matters
Procurement of 894010‑86‑7 as a synthetic building block is de‑risked because the documented protocol allows scientists to anticipate reactivity and plan subsequent steps, unlike analogs that lack traceable reaction parameters.
- [1] DataYaozh. 2‑(3‑((4‑Nitrobenzyl)sulfonyl)‑1H‑indol‑1‑yl)‑1‑(piperidin‑1‑yl)ethanone. Drug Synthesis Database. Retrieved from data.yaozh.com. View Source
